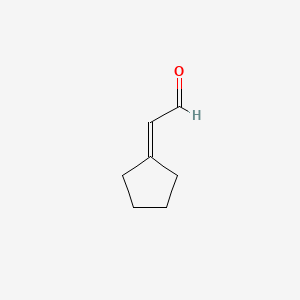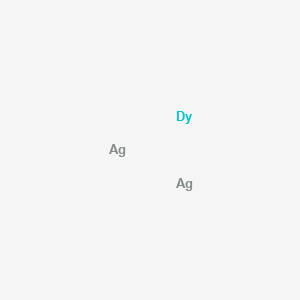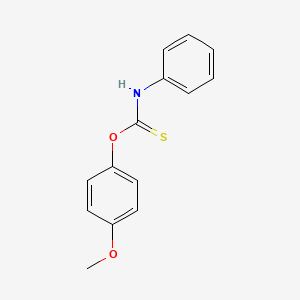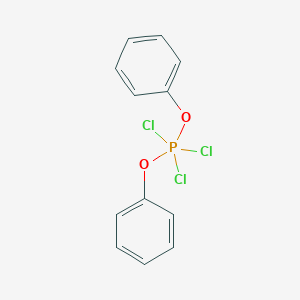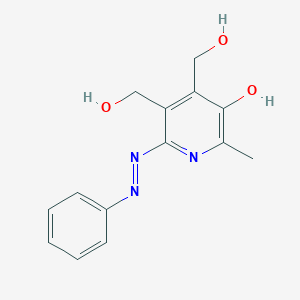
N-Docosylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Docosylacetamide is an organic compound with the molecular formula C24H49NO. It is a long-chain fatty acid amide derived from docosanoic acid (behenic acid) and acetic acid. This compound is known for its surfactant properties and is used in various industrial applications, including cosmetics and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Docosylacetamide can be synthesized through the reaction of docosanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Docosylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce docosanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Docosanoic acid and acetic acid.
Oxidation: Docosanoic acid and other oxidation products.
Substitution: Depending on the substituent introduced, various substituted amides.
Wissenschaftliche Forschungsanwendungen
N-Docosylacetamide has several scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in topical formulations for skin conditions due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other personal care products.
Wirkmechanismus
The mechanism of action of N-Docosylacetamide involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, enhancing membrane stability and reducing permeability. This property makes it useful in various applications, including drug delivery and cosmetics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Dodecylacetamide: A shorter-chain analogue with similar surfactant properties.
N-Octadecylacetamide: Another long-chain fatty acid amide with similar applications in cosmetics and lubricants.
Uniqueness
N-Docosylacetamide is unique due to its longer carbon chain, which provides enhanced hydrophobic interactions and better membrane-stabilizing properties compared to shorter-chain analogues. This makes it particularly useful in applications requiring strong surfactant properties and stability.
Eigenschaften
CAS-Nummer |
14304-01-9 |
|---|---|
Molekularformel |
C24H49NO |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
N-docosylacetamide |
InChI |
InChI=1S/C24H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-24(2)26/h3-23H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
FIOMSERHFHDYBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
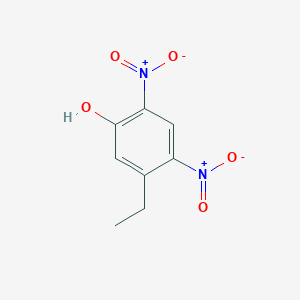

![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
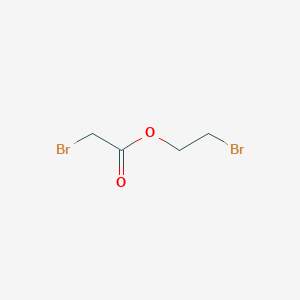
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
